Banksialactone A

Vue d'ensemble

Description

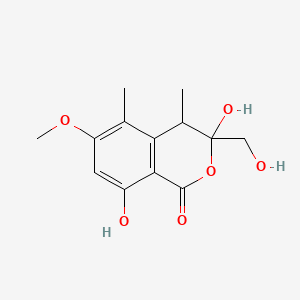

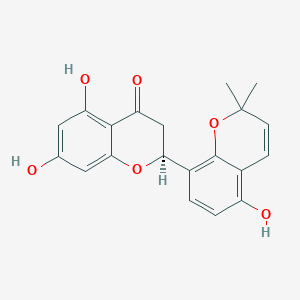

La Banksialactone A est un métabolite secondaire isolé du champignon australien Aspergillus banksianus Elle appartient à la classe des isochromanones, connues pour leurs diverses activités biologiques.

Mécanisme D'action

Mode of Action

It is known that the compound is a metabolite of the Australian fungus, Aspergillus banksianus , but how it interacts with its targets and the resulting changes are still under investigation.

Biochemical Pathways

It’s known that the compound is part of a unique class of isochromanones . Isochromanones are a type of organic compound that have been found to have various biological activities, including antibacterial and antifungal effects .

Result of Action

Banksialactone A has been tested for cytotoxicity, antibacterial, and antifungal activities, with some of its hybrid metabolites displaying weak cytotoxic and antibiotic activities . .

Action Environment

It’s known that the compound is produced by the fungus Aspergillus banksianus, which is native to Australia . The specific environmental conditions that influence the production and activity of this compound are subjects of ongoing research.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La Banksialactone A est principalement obtenue par l'étude chimique d'Aspergillus banksianus. Le processus d'isolement implique la culture du champignon, suivie d'une extraction et d'une purification par des techniques chromatographiques . Le composé est généralement obtenu sous forme d'une huile incolore, et sa structure est confirmée par des méthodes spectroscopiques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM) .

Méthodes de Production Industrielle : Actuellement, il n'existe aucune méthode de production industrielle à grande échelle pour la this compound. Le composé est principalement produit dans les laboratoires de recherche par la culture d'Aspergillus banksianus et les processus d'extraction et de purification qui s'ensuivent .

Analyse Des Réactions Chimiques

Types de Réactions : La Banksialactone A subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.

Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou ajouter des atomes d'hydrogène.

Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications De Recherche Scientifique

La Banksialactone A a plusieurs applications en recherche scientifique, notamment :

Chimie : Elle sert de composé modèle pour étudier la réactivité et la synthèse des isochromanones.

Biologie : Elle est utilisée pour étudier les activités biologiques des métabolites fongiques.

5. Mécanisme d'Action

Le mécanisme d'action de la this compound implique son interaction avec diverses cibles moléculaires et voies. On pense qu'elle exerce ses effets par l'inhibition d'enzymes spécifiques et la perturbation des processus cellulaires. Les cibles et les voies moléculaires exactes sont encore à l'étude, mais des études suggèrent qu'elle peut interférer avec la synthèse de biomolécules essentielles dans les micro-organismes .

Comparaison Avec Des Composés Similaires

La Banksialactone A est unique parmi les isochromanones en raison de sa structure chimique spécifique et de ses activités biologiques. Des composés similaires comprennent :

Banksialactones B-I : Ce sont d'autres isochromanones isolées d'Aspergillus banksianus, chacune avec de légères variations dans sa structure chimique.

Banksiamarines A et B : Ce sont des isocoumarines également isolées d'Aspergillus banksianus, avec des caractéristiques structurelles distinctes par rapport à la this compound.

Clearanol I, Dothideomynone A, Questin et Endocrocin : Ce sont d'autres métabolites secondaires d'Aspergillus banksianus avec des classes chimiques et des activités biologiques différentes.

Propriétés

IUPAC Name |

3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-4H-isochromen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-6-9(18-3)4-8(15)11-10(6)7(2)13(17,5-14)19-12(11)16/h4,7,14-15,17H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHKKOGWSXLRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C(=CC(=C2C)OC)O)C(=O)OC1(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(6-{[(4-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2861351.png)

![N-(2-ethyl-6-methylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2861355.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2861356.png)

![2-{6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2861361.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)